molecular formula C17H21NO5S2 B2628562 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1448076-17-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2628562
CAS RN: 1448076-17-2
M. Wt: 383.48
InChI Key: UQJCSIZZXZRMAQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as MPT0B392, is a novel small-molecule inhibitor that has been synthesized and studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for various types of cancer.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthetic Pathways and Intermediates : A foundational aspect of research involves the synthesis of N-substituted sulfonamide compounds through the reaction of ethyl 3,4-dimethoxyphenylpropionale with chlorosulfonic acid, leading to various intermediates. This process illustrates the versatility of sulfonamide derivatives in organic synthesis, allowing for the exploration of novel therapeutic agents and materials (Catsoulacos & Camoutsis, 1976).

  • Structure-Activity Relationships (SAR) : Research on biphenylsulfonamide derivatives demonstrates the influence of structural modifications on biological activity, particularly as endothelin-A (ETA) selective antagonists. This highlights the compound's relevance in developing treatments for diseases mediated by endothelin, such as hypertension and cardiovascular disorders (Murugesan et al., 1998).

Potential Applications in Medicinal Chemistry

  • Cancer Therapeutics : The investigation of N-substituted sulfonamide analogs as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway indicates potential applications in cancer treatment. These compounds show promise in antagonizing tumor growth, suggesting their utility in developing new anticancer agents (Mun et al., 2012).

  • Anticancer Property Exploration : Studies on novel sulfonamide derivatives reveal their potential anticancer properties, further emphasizing the role of sulfonamide compounds in medicinal chemistry for therapeutic development (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S2/c1-22-16-9-8-14(10-17(16)23-2)25(20,21)18-11-15(19)12-4-6-13(24-3)7-5-12/h4-10,15,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJCSIZZXZRMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide

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